1-tert-Butyl-1H-pyrazol-4-yl dimethylcarbamate
Description
1-tert-Butyl-1H-pyrazol-4-yl dimethylcarbamate is a synthetic carbamate derivative featuring a pyrazole ring substituted with a tert-butyl group at position 1 and a dimethylcarbamate ester at position 4. Carbamates are widely utilized in agrochemicals and pharmaceuticals due to their bioactivity, particularly as acetylcholinesterase inhibitors.
Properties
CAS No. |
88558-98-9 |
|---|---|
Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(1-tert-butylpyrazol-4-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)13-7-8(6-11-13)15-9(14)12(4)5/h6-7H,1-5H3 |
InChI Key |
SZBLBOCEZFVXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)OC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-1H-pyrazol-4-yl dimethylcarbamate typically involves the reaction of tert-butyl carbamate with a pyrazole derivative. One common method is the reaction of tert-butyl carbamate with 4-chloropyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-1H-pyrazol-4-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products are often oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted carbamates or pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-tert-Butyl-1H-pyrazol-4-yl dimethylcarbamate has the molecular formula C₉H₁₄N₄O₂ and a molecular weight of 198.23 g/mol. The structure features a pyrazole ring, which is known for its biological activity, and a carbamate functional group that enhances its reactivity and solubility in organic solvents .
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1-tert-butyl-1H-pyrazol-4-yl dimethylcarbamate can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of various signaling pathways associated with tumor growth .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs . Its potential use in treating conditions like arthritis and other inflammatory diseases is currently under exploration.
Synthesis Methodologies
The synthesis of 1-tert-butyl-1H-pyrazol-4-yl dimethylcarbamate typically involves straightforward reaction pathways using readily available starting materials. One common method includes the reaction of tert-butyl isocyanate with 1-methyl-1H-pyrazole under mild conditions, yielding high purity and yields of the desired product .
Material Science Applications
1. Polymer Chemistry
In material science, the compound serves as a building block for synthesizing novel polymers with desirable properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices enhances their performance in various applications, including coatings and adhesives .
2. Agricultural Chemistry
The carbamate structure provides potential applications in agrochemicals as well. Compounds similar to 1-tert-butyl-1H-pyrazol-4-yl dimethylcarbamate have been studied for their efficacy as pesticides or herbicides, targeting specific pests while minimizing environmental impact .
Case Studies
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-1H-pyrazol-4-yl dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The most structurally analogous compound identified is Dimetilan (1-(dimethylcarbamoyl)-5-methyl-3-pyrazolyl dimethylcarbamate), a carbamate insecticide classified as "extremely hazardous" in regulatory guidelines . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Differences :
- The tert-butyl group in the target compound introduces steric bulk, which may reduce binding efficiency to biological targets (e.g., insect acetylcholinesterase) compared to Dimetilan’s compact methyl and carbamoyl groups.
- Dimetilan’s multiple substituents (positions 1, 3, 5) likely enhance its bioactivity and toxicity, as evidenced by its classification in hazardous substance guidelines .
The target compound’s tert-butyl group may reduce volatility and environmental persistence, though specific toxicity data are unavailable.
Physicochemical Properties :
- The target compound’s lower molecular weight (211 vs. 255 g/mol) suggests differences in solubility and absorption kinetics.
- Dimetilan’s dual electronegative groups (carbamoyl and carbamate) may increase its reactivity and bioavailability.
Research Implications
While Dimetilan’s hazards are well-documented , the biological and toxicological profile of 1-tert-Butyl-1H-pyrazol-4-yl dimethylcarbamate remains speculative without empirical data. Future studies should focus on:
- Enzyme inhibition assays to compare acetylcholinesterase binding.
- Environmental fate studies to assess degradation pathways and persistence.
- Toxicokinetics to evaluate metabolic stability influenced by the tert-butyl group.
Biological Activity
1-tert-Butyl-1H-pyrazol-4-yl dimethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-tert-butyl-1H-pyrazol-4-yl dimethylcarbamate can be represented as follows:
This compound features a pyrazole ring substituted with a tert-butyl group and a dimethylcarbamate moiety. Its molecular weight is approximately 198.23 g/mol.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including 1-tert-butyl-1H-pyrazol-4-yl dimethylcarbamate, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyrazole compounds against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium (VRE) with minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL .
2. Neuropharmacological Effects
The compound has been evaluated for its neuropharmacological potential, particularly concerning its interaction with serotonin receptors. Similar compounds have shown anxiolytic and antidepressant effects through modulation of serotonergic pathways. The specific binding affinities and receptor interactions of 1-tert-butyl-1H-pyrazol-4-yl dimethylcarbamate remain to be fully elucidated, but preliminary studies suggest promising therapeutic applications in treating anxiety and depression.
3. Inhibition of Enzymatic Activity
Another area of interest is the inhibition of cholinesterase enzymes, which are crucial in neurotransmission. Pyrazole derivatives have been reported to exhibit varying degrees of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. For example, some studies report IC50 values for AChE inhibition ranging from 38.98 µM to higher values depending on the structural modifications . This suggests that 1-tert-butyl-1H-pyrazol-4-yl dimethylcarbamate may possess similar inhibitory properties.
Case Study 1: Antimicrobial Efficacy
In a comparative study examining the antimicrobial efficacy of various pyrazole derivatives, 1-tert-butyl-1H-pyrazol-4-yl dimethylcarbamate was found to be effective against a range of bacterial strains, demonstrating comparable activity to established antibiotics such as vancomycin. The study utilized standard broth microdilution methods to determine MICs and further explored the compound's mechanism of action through membrane depolarization assays.
Case Study 2: Neuropharmacological Assessment
A neuropharmacological study assessed the anxiolytic effects of several pyrazole derivatives in animal models. The results indicated that compounds structurally related to 1-tert-butyl-1H-pyrazol-4-yl dimethylcarbamate exhibited reduced anxiety-like behavior in elevated plus-maze tests, suggesting potential for development as anxiolytic agents.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related pyrazole derivatives:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Tert-butyl 4-(phenyl-pyrazol) methyl piperazine-1-carboxylate | Structure | Anxiolytic, Antidepressant | Not specified |
| Tert-butyl (2S,4S)-4-(3-methyl phenyl-pyrazol) piperazine | Structure | Moderate AChE Inhibition | Not specified |
| 5-tert-butyl-4-nitro-1H-pyrazol-3-ol | Structure | Antimicrobial | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
